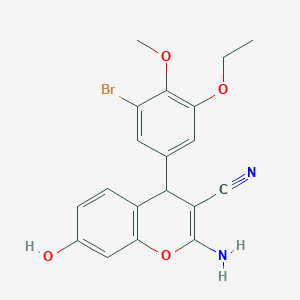
4-methoxyphenyl 3-phenylpropanoate
Overview
Description
4-methoxyphenyl 3-phenylpropanoate, also known as MPP, is a chemical compound with potential applications in scientific research. MPP is a derivative of phenylpropanoic acid and contains a methoxy group on the phenyl ring. This compound has been studied for its potential use in the development of new drugs and as a tool for studying biological processes.
Scientific Research Applications
1. Phenylpropanoid Biosynthesis Study
4-Methoxycinnamic acid, which is closely related to 4-methoxyphenyl 3-phenylpropanoate, plays a significant role in the biosynthesis of phenylphenalenones in plants. Research using in vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora has shown the incorporation of 4-methoxycinnamic acid into phenylphenalenones, demonstrating its role in plant biochemistry and potential applications in studying plant metabolic pathways (Hidalgo et al., 2015).
2. Antioxidant Phenylpropanoids Research
This compound is structurally similar to compounds isolated from Lindelofia stylosa, which exhibit significant antioxidant properties. These phenylpropanoids, including variations like 4-methoxycinnamic acid, have shown potential in various antioxidant assays, indicating their importance in the development of natural antioxidant agents (Choudhary et al., 2008).
3. Crown Ethers Synthesis
In the field of organic chemistry, this compound is structurally related to compounds used in the synthesis of novel crown ethers. This application is important for understanding complex molecular interactions and the development of new materials with specific chemical and physical properties (Bulut & Erk, 2001).
4. Corrosion Inhibition Research
Derivatives of this compound have been studied for their corrosion inhibition properties on metals, particularly in acidic environments. These studies are crucial for developing new corrosion inhibitors for industrial applications,which can significantly extend the life of metal structures and components (Bentiss et al., 2009).
5. Study of Physico-Chemical Properties of Beta-Adrenolytics
Compounds related to this compound have been investigated to understand the physico-chemical properties of potential beta-adrenolytics. This research is significant in the pharmaceutical industry for developing new drugs with improved efficacy and reduced side effects (Stankovicová et al., 2014).
6. Lipase-Catalyzed Preparation of Long-Chain Alkyl Phenylpropanoates
The enzymatic method for preparing alkyl 3-phenylpropenoates, closely related to this compound, demonstrates the compound's relevance in biocatalysis and organic synthesis. These findings are useful in industrial applications where enzymatic methods are preferred for their specificity and environmental friendliness (Vosmann et al., 2006).
7. Hydroarylation Under Metal and Solvent-Free Conditions
Research on the hydroarylation of cinnamic acids, structurally similar to this compound, under metal and solvent-free conditions, is important for the development of more sustainable and environmentally friendly chemical processes (Jagdale & Sudalai, 2007).
8. Synthesis of Model Humic Substances
The synthesisand study of model humic substances, involving the oxidative coupling of phenols related to this compound, are critical in understanding the complex nature of natural humic substances. This research provides insights into soil chemistry and the role of organic matter in the environment (Zherebker et al., 2015).
9. β-Aryl Lignin Model Compounds Synthesis
The synthesis of β-aryl lignin model compounds, which include structures similar to this compound, plays a significant role in understanding lignin chemistry. This research is vital for advancements in biomass conversion and the development of renewable materials (Hise et al., 1985).
10. Fluorescent Properties of Europium (III) Complexes
Studies involving europium (III) complexes with β-diketone ligands related to this compound highlight the compound's relevance in the development of materials with unique optical properties. This research has potential applications in luminescent materials and sensors (Wang et al., 2012).
properties
IUPAC Name |
(4-methoxyphenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKJMSERWHROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine](/img/structure/B4072500.png)

![6-amino-8-(2,4-dichlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072516.png)

![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)


![(1R*,2S*,4R*,5S*)-N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4072543.png)
![2-[(6-fluoro-4-methyl-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4072544.png)

![2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4072572.png)
![2,7,7-trimethyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072590.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072608.png)